7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
CAS No.: 688054-03-7
Cat. No.: VC4475910
Molecular Formula: C26H29ClN4O4S
Molecular Weight: 529.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688054-03-7 |
|---|---|
| Molecular Formula | C26H29ClN4O4S |
| Molecular Weight | 529.05 |
| IUPAC Name | 7-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
| Standard InChI | InChI=1S/C26H29ClN4O4S/c1-17-6-7-18(27)13-21(17)29-9-11-30(12-10-29)24(32)5-3-2-4-8-31-25(33)19-14-22-23(35-16-34-22)15-20(19)28-26(31)36/h6-7,13-15H,2-5,8-12,16H2,1H3,(H,28,36) |
| Standard InChI Key | LEROASQOKRANTF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Introduction
The compound 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydrodioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule classified as a quinazolinone, which is a bicyclic structure containing a quinazoline ring fused with a lactam. This compound features a piperazine moiety linked to a chloro-substituted aromatic ring, enhancing its biological activity and specificity in targeting certain receptors or enzymes.
Synthesis
The synthesis of 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydrodioxolo[4,5-g]quinazolin-8(5H)-one typically involves multi-step synthetic routes. These routes often require careful selection of reagents and conditions to ensure the formation of the desired quinazolinone core and the incorporation of the piperazine and chloro-substituted aromatic ring.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific biological targets. The presence of various functional groups such as piperazine and chloromethylphenyl enhances its ability to bind to receptors or enzymes, potentially modulating biological pathways.
Potential Applications
This compound has several potential applications in scientific research and medicinal chemistry. Its unique structure suggests potential therapeutic properties, although further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
Compounds similar to 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydrodioxolo[4,5-g]quinazolin-8(5H)-one include other quinazolinone derivatives and compounds featuring piperazine moieties. For example, 6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one features a furochromenone core with a similar piperazine moiety, highlighting the diversity of structures in medicinal chemistry.
| Compound | Structural Features | Potential Applications |
|---|---|---|
| 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydrodioxolo[4,5-g]quinazolin-8(5H)-one | Quinazolinone core with piperazine and chloro-substituted aromatic ring | Medicinal chemistry, potential therapeutic properties |
| 6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one | Furochromenone core with piperazine and chloro-substituted aromatic ring | Pharmaceutical industry, potential therapeutic applications |
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